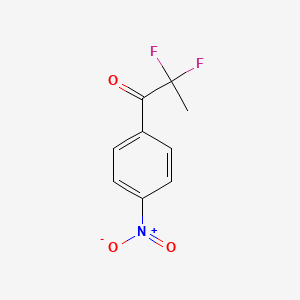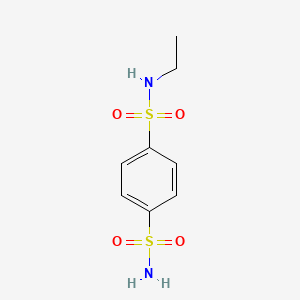
4-(3,3-Difluorooxetan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluorooxetan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3,3-difluorooxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluorooxetan-2-yl)benzoic acid typically involves the introduction of the difluorooxetane ring onto a benzoic acid derivative. One common method includes the reaction of 4-hydroxybenzoic acid with difluoromethyl oxirane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the difluorooxetane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluorooxetan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluorooxetane ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
4-(3,3-Difluorooxetan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorooxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
3,4-Difluorobenzoic acid: Similar in structure but lacks the oxetane ring.
4-Fluorobenzoic acid: Contains only one fluorine atom and no oxetane ring.
4-(2,2-Difluoroethyl)benzoic acid: Features a difluoroethyl group instead of a difluorooxetane ring.
Uniqueness: 4-(3,3-Difluorooxetan-2-yl)benzoic acid is unique due to the presence of the difluorooxetane ring, which imparts distinct chemical and physical properties. This ring structure can enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
2913268-13-8 |
|---|---|
Molecular Formula |
C10H8F2O3 |
Molecular Weight |
214.16 g/mol |
IUPAC Name |
4-(3,3-difluorooxetan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)5-15-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) |
InChI Key |
BRPYGXYZICZBIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)C2=CC=C(C=C2)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)






![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)




![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

